molecular formula C21H17N5O2S B2829464 N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide CAS No. 2418709-04-1

N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide

Cat. No. B2829464
CAS RN: 2418709-04-1
M. Wt: 403.46
InChI Key: ZYNOWOGQZZIVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of these derivatives is part of ongoing research . The specific synthesis process of “N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide” is not detailed in the available resources.

Mechanism of Action

The mechanism of action of these derivatives involves the inhibition of FGFR signaling pathway . For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent FGFR inhibitory activity, inhibited breast cancer 4T1 cell proliferation, induced its apoptosis, and significantly inhibited the migration and invasion of 4T1 cells .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide”, is ongoing with development prospects . These compounds are being developed as potential FGFR inhibitors for cancer therapy .

properties

IUPAC Name

N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c1-3-17(27)24-14-7-4-6-13(10-14)20(28)26-21-25-18(12(2)29-21)16-11-23-19-15(16)8-5-9-22-19/h3-11H,1H2,2H3,(H,22,23)(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNOWOGQZZIVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C=C)C3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-yl)-3-(prop-2-enamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.